Spironolactone

Catalog No.
S543700
CAS No.
52-01-7
M.F
C24H32O4S
M. Wt
416.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spironolactone

CAS Number

52-01-7

Product Name

Spironolactone

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

Molecular Formula

C24H32O4S

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1

InChI Key

LXMSZDCAJNLERA-NMFLDQOASA-N

SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Solubility

5.28e-05 M
Soluble in most organic solvents
Soluble in ethyl acetate and ethanol; slightly soluble in methanol
In water, 22 mg/L at 25 °C
1.98e-03 g/L

Synonyms

Aldactone, Aldactone A, Aquareduct, Ct, Spiro Von, duraspiron, Espironolactona Alter, Espironolactona Mundogen, Flumach, Frumikal, Jenaspiron, Novo Spiroton, Novo-Spiroton, NovoSpiroton, Practon, SC 9420, SC-9420, SC9420, Spiractin, Spiro L.U.T., spiro von ct, Spirobeta, Spirogamma, Spirolactone, Spirolang, Spirono Isis, Spirono-Isis, Spironolactone, Spironone, Spirospare, Veroshpiron, Verospiron, Verospirone, von ct, spiro

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C

Description

The exact mass of the compound Spironolactone is 416.2021 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.28e-05 msoluble in most organic solventssoluble in ethyl acetate and ethanol; slightly soluble in methanolin water, 22 mg/l at 25 °c1.98e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150399. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones. It belongs to the ontological category of steroid lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Health

  • Heart Failure

    Spironolactone is a well-established treatment for heart failure with reduced ejection fraction (HFrEF) . It works by blocking the action of the hormone aldosterone, which helps regulate fluid balance in the body. By preventing fluid retention, spironolactone can improve heart function and reduce the risk of hospitalization . Research is ongoing to explore its effectiveness in heart failure with preserved ejection fraction (HFpEF) .

  • Hypertension

    Spironolactone can be used as a diuretic to lower blood pressure, particularly in cases of resistant hypertension (when other medications haven't been effective) . Studies suggest it may also reduce the risk of stroke in hypertensive patients .

Dermatology

  • Acne

    Spironolactone is commonly used off-label to treat acne, particularly in women with hormonal acne . It appears to be effective by reducing androgen activity in the skin, which can contribute to acne development.

  • Hirsutism

    Similar to its use in acne, spironolactone can be helpful in managing unwanted hair growth (hirsutism) in women by blocking the effects of androgens .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from methanol
Light cream-colored to light tan, crystalline powde

XLogP3

2.9

Exact Mass

416.2021

Boiling Point

201
134 °C

LogP

2.78
2.78 (LogP)
log Kow = 2.78
3.4

Odor

Mild mercaptan-like odo

Appearance

Solid powder

Melting Point

134.5 °C
207.5 °C
134-135 °C
134.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

27O7W4T232

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 174 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 173 of 174 companies with hazard statement code(s):;
H302 (35.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (31.21%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (31.21%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (66.47%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (53.18%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (25.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Spironolactone is indicated for the treatment of New York Heart Association Class III-IV heart failure, management of edema in cirrhotic adults not responsive to fluid and sodium restrictions, primary hyperaldosteronism short-term preoperatively, primary hyperaldosteronism long-term in patients with aldosterone producing adrenal adenomas that are not candidates for surgery or patients with bilarteral micro/macronodular adrenal hyperplasia, as an add-on therapy in hypertension, and in nephrotic syndrome when treatment of the disease as well as fluid and sodium restriction with other diuretics is inadequate.[Label] Spironolactone has antiandrogenic activity which leads to many of its off label uses. Spironolactone is used off label in the treatment of hirsutism, female pattern hair loss, and adult acne vulgaris.[A178135] Spironolactone is also frequently used for its antiandrogenic effects in transgender female patients due to its low cost and reducing male-pattern hair growth.[A178138]
FDA Label
For the treatment of congestive heart failure caused by chronic degenerative valvular disease in dogs (with diuretic support as appropriate).
For use in combination with standard therapy (including diuretic support, where necessary) for the treatment of congestive heart failure caused by valvular regurgitation in dogs.

Livertox Summary

Spironolactone is an aldosterone receptor antagonist and potassium-sparing diuretic widely used in the therapy of edema, particularly in patients with cirrhosis in which hyperaldosteronism appears to play a major role. Spironolactone has been linked to rare cases of clinically apparent drug induced liver disease.

Drug Classes

Diuretics

Therapeutic Uses

Aldosterone Antagonists; Diuretics
/EXPL THER:/ Aldosterone is important in the pathophysiology of heart failure. In a doubleblind study, we enrolled 1663 patients who had severe heart failure and a left ventricular ejection fraction of no more than 35 percent and who were being treated with an angiotensin-converting-enzyme inhibitor, a loop diuretic, and in most cases digoxin. A total of 822 patients were randomly assigned to receive 25 mg of spironolactone daily, and 841 to receive placebo. The primary end point was death from all causes. The trial was discontinued early, after a mean follow-up period of 24 months, because an interim analysis determined that spironolactone was efficacious. There were 386 deaths in the placebo group (46 percent) and 284 in the spironolactone group (35 percent; relative risk of death, 0.70; 95 percent confidence interval, 0.60 to 0.82; P<0.001). This 30 percent reduction in the risk of death among patients in the spironolactone group was attributed to a lower risk of both death from progressive heart failure and sudden death from cardiac causes. The frequency of hospitalization for worsening heart failure was 35 percent lower in the spironolactone group than in the placebo group (relative risk of hospitalization, 0.65; 95 percent confidence interval, 0.54 to 0.77; P<0.001). In addition, patients who received spironolactone had a significant improvement in the symptoms of heart failure, as assessed on the basis of the New York Heart Association functional class (P<0.001). Gynecomastia or breast pain was reported in 10 percent of men who were treated with spironolactone, as compared with 1 percent of men in the placebo group (P<0.001). The incidence of serious hyperkalemia was minimal in both groups of patients.
MEDICATION (VET): Spironolactone can be used with furosemide to control ascites.
MEDICATION (VET): Spironolactone is used most frequently and is a competitive antagonist of aldosterone. Aldosterone is elevated in animals with congestive heart failure in which the renin-angiotensin system is activated in response to hyponatremia, hyperkalemia, and reductions in blood pressure or cardiac output. Aldosterone is responsible for increasing sodium and chloride reabsorption and potassium and calcium excretion from renal tubules. Spironolactone competes with aldosterone at its receptor site, causing a mild diuresis and potassium retention.
Spironolactone /is/ indicated as adjunct in the management of edematous states, especially when a potassium-sparing diuretic effect is desired. These may include congestive heart failure, hepatic cirrhosis, and nephrotic syndrome, which often involve secondary hyperaldosteronism, as well as idiopathic edema. /Included in US product labeling/
Spironolactone /is/ indicated as adjunct in the treatment of hypertension (... with or without accompanying hyperaldosteronism), especially when a potassium-sparing diuretic effect is desired. /Included in US product labeling/
Spironolactone is indicated for diagnosis and short- or long-term management of primary hyperaldosteronism. /Included in US product labeling/
Spironolactone /is/ indicated for prevention and treatment of hypokalemia in patients for whom other measures are inappropriate or inadequate. /Included in US product labeling/
Spironolactone is also used with some success in the treatment of polycystic ovary syndrome. /NOT included in US product labeling/
Spironolactone has also been used in the treatment of female hirsutism. /NOT included in US product labeling/
/EXPL THER:/ ... One case report is briefly reviewed demonstrating objective clinical improvements in an autistic child after spironolactone administration. Additional research in controlled trials is now needed to further define the risks and benefits of spironolactone use in children with autism.
/EXPL THER:/ We performed a retrospective analysis of 482 consecutive patients with left ventricular ejection fraction < or =40% and New York Heart Association I-II symptoms. Major cardiac event (MCE) was defined as death, left ventricular assist device implantation, or United Network of Organ Sharing 1 cardiac transplantation. Proportional hazards analysis was used to determine predictors of MCE and to derive an adjusted hazard for spironolactone therapy. Spironolactone was prescribed to 279 (58%) patients and mean follow-up was 1029 days. After controlling for predictors of clinical events, spironolactone treatment was associated with a trend for lower risk of MCE or heart failure rehospitalization (HR, 0.68; 95% CI, 0.43-1.07; P = .095). Exploration of interaction terms between medications revealed that treatment with the combination of spironolactone and thiazide diuretics was associated with lower risk of clinical events (HR, 0.32; 95% CI, 0.12-0.89; P = .029).

Pharmacology

Originally spironolactone was only studied for its potassium sparing diuretic effect.[A11837] Spironolactone competitively inhibits mineralocorticoid receptors in the distal convoluted tubule to promote sodium and water excretion and potassium retention.[A11837]. Inhibition of this receptor leads to increased renin and aldosterone levels.[A11837] Spironolactone is structurally similar to progesterone and as a result is associated with progestogenic and antiandrogenic effects.[A11837]
Spironolactone is a synthetic 17-spironolactone corticosteroid with potassium-sparing diuretic, antihypertensive, and antiandrogen activities.Spironolactone competitively inhibits adrenocortical hormone aldosterone activity in the distal renal tubules, myocardium, and vasculature. This agent may inhibit the pathophysiologic effects of aldosterone produced in excess by various types of malignant and benign tumors.

MeSH Pharmacological Classification

Mineralocorticoid Receptor Antagonists

ATC Code

QC09BA07
QC03DA01
C - Cardiovascular system
C03 - Diuretics
C03D - Potassium-sparing agents
C03DA - Aldosterone antagonists
C03DA01 - Spironolactone

Mechanism of Action

Spironolactone competitively inhibits aldosterone dependant sodium potassium exchange channels in the distal convoluted tubule.[Label] This action leads to increased sodium and water excretion, but more potassium retention.[Label] The increased excretion of water leads to diuretic and also antihypertensive effects.[Label]
Spironolactone can exert antiandrogenic effects by several mechanisms: it can destroy testicular CYP and decrease 17alpha-hydroxylase activity, resulting in decreased testosterone synthesis; and it can inhibit 5alpha-dihydrotestosterone binding to cytosolic androgen receptor in the prostate.
Spironolactone exhibits antiandrogenic effects in males and females. The mechanism of antiandrogenic activity of spironolactone is complex and appears to involve several effects of the drug. Spironolactone decreases testosterone biosynthesis by inhibiting steroid 17alpha-monooxygenase (17alpha-hydroxylase) activity, possibly secondary to destruction of microsomal cytochrome P-450 in tissues with high steroid 17alpha-monooxygenase activity (e.g., testes, adrenals). The drug also appears to competitively inhibit binding of dihydrotestosterone to its cytoplasmic receptor protein, thus decreasing androgenic actions at target tissues. Spironolactone-induced increases in serum estradiol concentration also may contribute to its antiandrogenic activity, although such increases may not occur consistently; such increases appear to result from increased conversion of testosterone to estradiol. Spironolactone may have variable effects on serum 17-hydroxyprogesterone concentrations, possibly decreasing its production by inhibiting steroid 17alpha-monooxygenase activity or decreasing its conversion (with resultant accumulation) to androstenedione by inhibiting cytochrome P450-dependent 17alpha-hydroxyprogesterone aldolase (17,20-desmolase) activity. Serum progesterone concentrations may increase with the drug secondary to decreased hydroxylation (via steroid 17alpha-monooxygenase) to 17-hydroxyprogesterone. In children, compensatory increases in lutropin (luteinizing hormone, LH) and follicle-stimulating hormone (FSH) secretion can occur, probably secondary to the drug's antiandrogenic effects (i.e., a feedback response to decreasing serum testosterone concentrations and/or peripheral androgenic activity).
MEDICATION (VET): Spironolactone is used most frequently and is a competitive antagonist of aldosterone. Aldosterone is elevated in animals with congestive heart failure in which the renin-angiotensin system is activated in response to hyponatremia, hyperkalemia, and reductions in blood pressure or cardiac output. Aldosterone is responsible for increasing sodium and chloride reabsorption and potassium and calcium excretion from renal tubules. Spironolactone competes with aldosterone at its receptor site, causing a mild diuresis and potassium retention.
High concentrations of spironolactone have been reported to interfere with steroid biosynthesis by inhibiting 11 beta- and 18-, 21-, and 17 alpha-hydroxylase.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C2 (MR) [HSA:4306] [KO:K08555]

Vapor Pressure

3.24X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

52-01-7

Wikipedia

Spironolactone

Drug Warnings

Spironolactone is an aldosterone antagonist that acts on the mineralocorticoid receptor. It is a potassium-sparing diuretic, and hyperkalemia is the most common and potentially serious complication of therapy. Impaired kidney function appears to increase this risk, as does supplementation with potassium chloride. Excessive diuresis can also lead to dehydration and hyponatraemia. A number of endocrine effects have also been reported, the most common of which is gynaecomastia, with a dose-related incidence of 7-52%. This side-effect is reversible and disappears upon discontinuation of therapy. Other endocrine effects include loss of sexual potency in men and menstrual irregularity, amenorrhea, breast engorgement and chloasma in women. These effects are probably due to interaction of spironolactone with the androgen receptor.
There are a few isolated case reports of idiosyncratic drug reactions, including one case of hepatitis and several cases of agranulocytosis. Approximately 10 cases have been reported of allergic contact dermatitis after topical application of spironolactone for various dermal indications involving its antiandrogen activity.
Maternal Medication usually Compatible with Breast-Feeding: Spironolactone: Reported Sign or Symptom in Infant or Effect on Lactation: None. /From Table 6/
POTENTIAL ADVERSE EFFECTS ON FETUS: May cross placenta. No controlled studies performed, but no known teratogenic effects. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: Active metabolite (canrenone) excreted in breast milk. FDA Category: C (C = Studies in laboratory animals have revealed adverse effects on the fetus (teratogenic, embryocidal, etc.) but there are no controlled studies in pregnant women. The benefits from use of the drug in pregnant women may be acceptable despite its potential risks, or there are no laboratory animal studies or adequate studies in pregnant women.) /From table II/
For more Drug Warnings (Complete) data for SPIRONOLACTONE (17 total), please visit the HSDB record page.

Biological Half Life

1.4 hours. Canrenone has a half life of 16.5 hours, 7-α-thiomethylspirolactone has a half life of 13.8 hours, and 6-ß-hydroxy-7-α-thiomethylspirolactone has a half life of 15 hours.
... Nearly all absorbed spironolactone (> 90 %) is bound to plasma proteins and, with repeated dosing, a steady state is achieved within 8 days. After oral intake of a 100-mg dose, the plasma half-time of spironolactone was 1-2 h, the time to maximum plasma concentration was 2-3.2 hr, the maximum blood concentration was 92-148 ng/mL, the area under the concentration--time (0-24 hr) curve was 1430-1541 ng/mL per hr and the elimination half-time was 18-20 hr.
Following a single oral dose in healthy adults, the half-life of spironolactone averages 1.3-2 hours, and the half-life of 7alpha-thiomethylspironolactone averages 2.8 hours. The half-life of canrenone reportedly ranges from 13-24 hours. In multiple-dose studies, the steady-state plasma elimination half-life of canrenone averaged 19.2 hours when 200 mg of spironolactone was administered daily as a single dose and averaged 12.5 hours when 200 mg of the drug was administered daily in 4 equally divided doses.

Use Classification

Veterinary drugs -> Cardalis -> EMA Drug Category
CARDIOVASCULAR SYSTEM -> Veterinary pharmacotherapeutic group
Veterinary drugs -> Spironolactone Ceva -> EMA Drug Category
Diuretics -> Veterinary pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

US PATENT 3013012 (1961 TO SEARLE)

General Manufacturing Information

Pregn-4-ene-21-carboxylic acid, 7-(acetylthio)-17-hydroxy-3-oxo-, .gamma.-lactone, (7.alpha.,17.alpha.)-: INACTIVE

Analytic Laboratory Methods

Analyte: spironolactone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: spironolactone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: spironolactone; matrix: chemical identification; procedure: dissolution in water and sodium hydroxide; reaction with glacial acetic and lead acetate to form a brown to black precipitate of lead sulfide
Analyte: spironolactone; matrix: chemical purity; procedure: liquid chromatography with detection at 230 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for SPIRONOLACTONE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

AN AUTOMATED FLUOROMETRIC METHOD FOR SIMULTANEOUS DETERMINATION OF CANRENONE & CANRENOIC ACID IN SERUM SAMPLES IS PRESENTED.

Storage Conditions

Spironolactone tablets should be stored in tight, light-resistant containers at a temperature less than 40 °C, preferably between 15-30 °C. Oral suspensions of spironolactone prepared by pulverizing commercially available tablets of the drug and adding them to cherry syrup have been reported to be stable for one month at 2-8 °C.

Interactions

Aspirin has been shown to slightly reduce the natriuretic effect of spironolactone in healthy individuals, possibly by reducing active renal tubular secretion of canrenone, the active metabolite of spironolactone. However, the hypotensive effect of spironolactone and its effect on urinary potassium excretion in hypertensive patients are apparently not affected. Until more clinical data are available on this potential interaction, patients receiving both drugs should be monitored for signs and symptoms of decreased clinical response to spironolactone.
Spironolactone reportedly reduces vascular responsiveness to norepinephrine and regional or general anesthesia should be used with caution in patients receiving spironolactone.
In an initial experiment, 70 female Sprague-Dawley rats, approximately 50 days of age (weight, 150-180 g), received a single dose of 40 mg 7,12-dimethylbenz[a]- anthracene (DMBA) dissolved in 2 mL of corn oil by oral gavage. Of these rats, 20 also received spironolactone (pharmaceutical-grade) at a dose of 100 mg/kg bw in 1 mL of distilled water by oral gavage twice daily for 7 days, starting 4 days before DMBA administration. The study was terminated 150 days after DMBA treatment, and the mammary tumour incidence determined by palpation. The incidence of palpable mammary tumours was reduced from 21/24 in the group receiving DMBA alone to 3/14 in that given DMBA plus spironolactone. In a second experiment, 80 female Sprague-Dawley rats received an intravenous injection into the jugular vein of 2 mg of DMBA in 0.4 mL of oil emulsion once daily on days 1, 4 and 7. Two days before the first DMBA injection, 40 of these rats received spironolactone (pharmaceutical-grade) at a dose of 100 mg/kg bw in 1 mL of distilled water by oral gavage twice daily for 12 consecutive days. On termination of the study 147 days after the start of DMBA treatment, mammary tumours were found at necropsy in 32/32 rats receiving DMBA alone and 23/36 rats receiving DMBA plus spironolactone (p < 0.001).
Salicylates may reduce the tubular secretion of canrenone and decrease the diuretic efficacy of spironolactone, and spironolactone may alter the clearance of digitalis glycosides.
For more Interactions (Complete) data for SPIRONOLACTONE (13 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR

Dates

Modify: 2023-08-15
1: Lainscak M, Pelliccia F, Rosano G, Vitale C, Schiariti M, Greco C, Speziale G, Gaudio C. Safety profile of mineralocorticoid receptor antagonists: Spironolactone and eplerenone. Int J Cardiol. 2015 Dec 1;200:25-9. doi: 10.1016/j.ijcard.2015.05.127. Epub 2015 May 21. Review. PubMed PMID: 26404748.
2: Seferovic PM, Pelliccia F, Zivkovic I, Ristic A, Lalic N, Seferovic J, Simeunovic D, Milinkovic I, Rosano G. Mineralocorticoid receptor antagonists, a class beyond spironolactone--Focus on the special pharmacologic properties of eplerenone. Int J Cardiol. 2015 Dec 1;200:3-7. doi: 10.1016/j.ijcard.2015.02.096. Review. PubMed PMID: 26404746.
3: Hou J, Xiong W, Cao L, Wen X, Li A. Spironolactone Add-on for Preventing or Slowing the Progression of Diabetic Nephropathy: A Meta-analysis. Clin Ther. 2015 Sep;37(9):2086-2103.e10. doi: 10.1016/j.clinthera.2015.05.508. Epub 2015 Aug 5. Review. PubMed PMID: 26254276.
4: Agrawal S, Agrawal N, Garg J, Mohandas R, Gupta T, Segal M. Heart failure and chronic kidney disease: should we use spironolactone? Am J Med Sci. 2015 Aug;350(2):147-51. doi: 10.1097/MAJ.0000000000000514. Review. PubMed PMID: 26086152.
5: Widimský J Sr. [Effect of spironolactone in patients with heart failure and preserved left ventricular function - TOPCAT study]. Vnitr Lek. 2015 May;61(5):376-80. Review. Czech. PubMed PMID: 26075843.
6: Danjuma MI, Mukherjee I, Makaronidis J, Osula S. Converging indications of aldosterone antagonists (spironolactone and eplerenone): a narrative review of safety profiles. Curr Hypertens Rep. 2014 Feb;16(2):414. doi: 10.1007/s11906-013-0414-8. Review. PubMed PMID: 24407447.
7: Jolobe OM. Evolving strategies for the use of spironolactone in cardiovascular disease. Eur J Intern Med. 2013 Jun;24(4):303-9. doi: 10.1016/j.ejim.2012.11.007. Epub 2012 Dec 12. Review. PubMed PMID: 23245930.
8: Colussi G, Catena C, Sechi LA. Spironolactone, eplerenone and the new aldosterone blockers in endocrine and primary hypertension. J Hypertens. 2013 Jan;31(1):3-15. doi: 10.1097/HJH.0b013e3283599b6a. Review. PubMed PMID: 23011526.
9: Segar JL. Neonatal diuretic therapy: furosemide, thiazides, and spironolactone. Clin Perinatol. 2012 Mar;39(1):209-20. doi: 10.1016/j.clp.2011.12.007. Epub 2011 Dec 29. Review. PubMed PMID: 22341547.
10: Rathnayake D, Sinclair R. Use of spironolactone in dermatology. Skinmed. 2010 Nov-Dec;8(6):328-32; quiz 333. Review. PubMed PMID: 21413648.
11: Marrs JC. Spironolactone management of resistant hypertension. Ann Pharmacother. 2010 Nov;44(11):1762-9. doi: 10.1345/aph.1P338. Epub 2010 Oct 26. Review. PubMed PMID: 20978214.
12: Chua D, Lo A, Lo C. Spironolactone use in heart failure patients with end-stage renal disease on hemodialysis: is it safe? Clin Cardiol. 2010 Oct;33(10):604-8. doi: 10.1002/clc.20838. Review. PubMed PMID: 20960534.
13: Batterink J, Stabler SN, Tejani AM, Fowkes CT. Spironolactone for hypertension. Cochrane Database Syst Rev. 2010 Aug 4;(8):CD008169. doi: 10.1002/14651858.CD008169.pub2. Review. PubMed PMID: 20687095.
14: Brown J, Farquhar C, Lee O, Toomath R, Jepson RG. Spironolactone versus placebo or in combination with steroids for hirsutism and/or acne. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD000194. doi: 10.1002/14651858.CD000194.pub2. Review. PubMed PMID: 19370553.
15: Inada M, Iwasaki K, Imai C, Hashimoto S. Spironolactone effective hypertension in the elderly due to 11beta-hydroxysteroid dehydrogenase type 2 (11beta-HSD2) impairment: contributory role of determining serum cortisol/cortisone ratio as a marker of 11beta-HSD2 activity. Intern Med. 2008;47(24):2157-64. Epub 2008 Dec 15. Review. PubMed PMID: 19075542.
16: Bomback AS, Kshirsagar AV, Klemmer PJ. Renal aspirin: will all patients with chronic kidney disease one day take spironolactone? Nat Clin Pract Nephrol. 2009 Feb;5(2):74-5. doi: 10.1038/ncpneph1004. Epub 2008 Nov 25. Review. PubMed PMID: 19029998; PubMed Central PMCID: PMC2845907.
17: Struthers A, Krum H, Williams GH. A comparison of the aldosterone-blocking agents eplerenone and spironolactone. Clin Cardiol. 2008 Apr;31(4):153-8. doi: 10.1002/clc.20324. Review. PubMed PMID: 18404673.
18: Handler J. Well tolerated spironolactone-related hyponatremia. J Clin Hypertens (Greenwich). 2008 Apr;10(4):317-21. Review. PubMed PMID: 18401230.
19: Yoshimura M. [Spironolactone as a cardio-protective drug]. Nihon Rinsho. 2007 May 28;65 Suppl 5:107-9. Review. Japanese. PubMed PMID: 17569309.
20: Sica DA. Spironolactone: an old friend rediscovered. J Clin Hypertens (Greenwich). 2006 Jul;8(7):467-9. Review. PubMed PMID: 16849899.

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